2-Diazo-3-methyl-1,3-benzothiazole
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Overview
Description
2-Diazo-3-methyl-1,3-benzothiazole is a compound with the molecular formula C8H7N3S. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a diazo group (-N=N-) attached to a benzothiazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Diazo-3-methyl-1,3-benzothiazole typically involves the diazotization of 3-methyl-2,3-dihydro-1,3-benzothiazole. This process can be carried out using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt, which is then treated with a base to yield the diazo compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Diazo-3-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: It can undergo cycloaddition with alkenes or alkynes to form heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form amines using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can lead to the formation of nitroso or nitro derivatives.
Common reagents used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazo-3-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazo-3-methyl-1,3-benzothiazole involves the interaction of the diazo group with various molecular targets. The diazo group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 2-Diazo-3-methyl-1,3-benzothiazole include:
2-Diazo-2,3-dihydro-1,3-benzothiazole: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-2,3-dihydro-1,3-benzothiazole: Lacks the diazo group, making it less reactive in certain chemical reactions.
This compound: Similar structure but different substitution pattern, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties.
Properties
CAS No. |
156892-46-5 |
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Molecular Formula |
C8H7N3S |
Molecular Weight |
177.225 |
IUPAC Name |
2-diazo-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H7N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,1H3 |
InChI Key |
NIIKWKFWSHTZSS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=[N+]=[N-] |
Synonyms |
Benzothiazole, 2-diazo-2,3-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
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